![molecular formula C19H23FN4O4S B2676957 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034285-68-0](/img/structure/B2676957.png)
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C19H23FN4O4S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Antimicrobial Activity : Sulfonamide derivatives demonstrate significant antimicrobial properties. For example, some sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole show promising antibacterial activity against Gram-positive bacteria and a marked antimycotic action against specific fungi strains. These compounds also exhibit synergistic effects when combined with other antimicrobial agents, enhancing their effectiveness against resistant strains (Zani & Vicini, 1998).
Antitumor Activity : Sulfonamide derivatives have also been explored for their potential as antitumor agents. For instance, sulfonamide compounds containing 5-fluorouracil and nitrogen mustard have been designed and synthesized, exhibiting high antitumor activity with low toxicity in mice. This suggests their potential as a novel kind of antitumor drugs (Huang, Lin, & Huang, 2001).
Synthesis and Design of Novel Compounds
Synthesis of Heterocycles : The design and synthesis of heterocyclic compounds based on sulfonamide groups are of great interest due to their diverse biological activities. For example, new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized, showing promising antimicrobial activity. This underscores the versatility of sulfonamide derivatives in the synthesis of novel compounds with potential biological applications (El‐Emary, Al-muaikel, & Moustafa, 2002).
Dual Enzyme Inhibitors : Compounds that inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, like some N-sulfonamide 2-pyridone derivatives, represent a novel approach in antimicrobial therapy. These dual inhibitors show significant in vitro antimicrobial activity and the ability to inhibit both enzymes, suggesting a promising direction for developing new antimicrobial agents (Azzam, Elsayed, & Elgemeie, 2020).
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c20-15-12-21-19(22-13-15)24-6-4-14(5-7-24)11-23-29(25,26)16-2-3-17-18(10-16)28-9-1-8-27-17/h2-3,10,12-14,23H,1,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUWUKGYBWPLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)
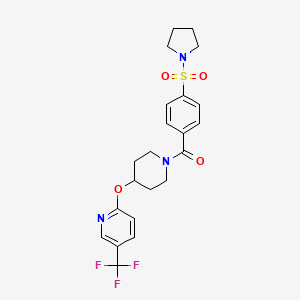


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)
![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)
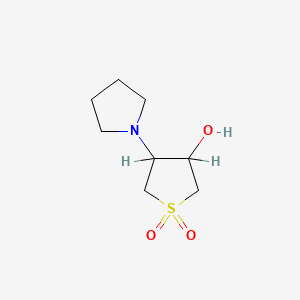
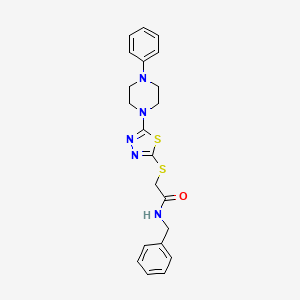
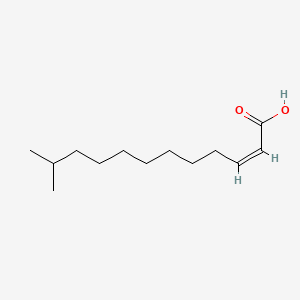
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
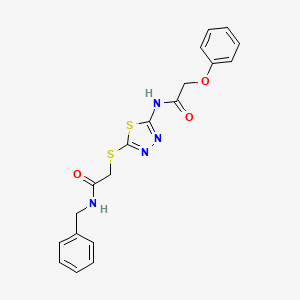
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)